3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
CAS No.: 1197911-98-0
Cat. No.: VC3371336
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197911-98-0 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c1-7-6-12-11(16)13(7)9-4-2-3-8(5-9)10(14)15/h2-6H,1H3,(H,12,16)(H,14,15) |
| Standard InChI Key | MIMARCAQTONORI-UHFFFAOYSA-N |
| SMILES | CC1=CNC(=O)N1C2=CC=CC(=C2)C(=O)O |
| Canonical SMILES | CC1=CNC(=O)N1C2=CC=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid possesses several key structural elements:
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An imidazole ring with a carbonyl group at the 2-position, creating a 2-oxo-2,3-dihydro-1H-imidazole moiety
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A methyl substituent at the 5-position of the imidazole ring
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A benzoic acid group attached at the nitrogen in position 1 of the imidazole
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The attachment point on the benzoic acid is at the meta (3) position
This particular structural arrangement differentiates it from related compounds like 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, where the substitution occurs at the para position.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be attributed to 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid:
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | Approximately 218.21 g/mol |
| Physical Appearance | Likely a crystalline solid |
| Solubility | Good solubility in polar solvents; moderate water solubility due to the carboxylic acid group |
| Acid-Base Properties | Acidic due to the carboxylic acid group; pKa likely in the range of 3-4 |
| Melting Point | Not reported specifically, but likely between 180-250°C based on similar structures |
| LogP | Moderate lipophilicity due to balanced hydrophilic and hydrophobic regions |
The presence of both the carboxylic acid group and the imidazole ring creates an interesting polarity profile, potentially allowing the compound to interact with diverse biological targets. The carboxylic acid moiety contributes to water solubility and can participate in hydrogen bonding and salt formation, while the lipophilic regions enhance membrane permeability.
Synthesis Methods
Reaction Conditions and Considerations
The synthesis would likely require specific reaction conditions:
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Use of polar aprotic solvents such as DMF, DMSO, or acetonitrile
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Temperatures ranging from 60-120°C depending on the specific reaction pathway
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Possible use of catalysts such as copper or palladium compounds for certain coupling reactions
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Reaction times of several hours to achieve optimal yields
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Purification steps including recrystallization or column chromatography
For industrial-scale production, optimized conditions focusing on yield, purity, and process efficiency would be necessary, potentially employing catalysts and controlled temperature and pressure conditions.
Biological Activities
Antimicrobial Properties
Based on the biological profile of similar imidazole derivatives, 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid may exhibit significant antimicrobial activity:
| Activity Type | Potential Target Organisms | Expected Efficacy |
|---|---|---|
| Antibacterial | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | Moderate to high activity |
| Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Variable activity | |
| Antifungal | Common fungal pathogens (e.g., Candida species) | Moderate activity |
| Antimycobacterial | Mycobacterium species | Potential activity |
The antimicrobial activity of imidazole derivatives is often attributed to their ability to interfere with essential microbial processes, including cell wall synthesis, enzyme function, and nucleic acid metabolism.
Anti-inflammatory Activity
The compound may possess anti-inflammatory properties based on the known activities of similar imidazole-containing structures. This activity could be mediated through:
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Inhibition of pro-inflammatory cytokine production
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Modulation of inflammatory signaling pathways
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Reduction of oxidative stress markers
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Interference with inflammatory enzyme systems
These effects might make the compound valuable for investigating potential treatments for inflammatory conditions.
Mechanism of Action
Target Interactions
The biological activity of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid likely stems from specific molecular interactions:
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The imidazole ring can participate in hydrogen bonding with biological targets
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The carbonyl group at the 2-position provides additional hydrogen bond acceptor sites
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The carboxylic acid moiety can form ionic interactions with positively charged amino acid residues in proteins
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The methyl group contributes to hydrophobic interactions, potentially enhancing binding to lipophilic pockets
These structural features enable the compound to interact with various biological targets, influencing cellular processes and biochemical pathways.
Biochemical Pathways
The compound may influence several biochemical pathways, including:
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Inhibition of specific enzymes critical for microbial survival
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Modulation of inflammatory cascades, possibly through NF-κB pathway interactions
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Interference with protein synthesis and nucleic acid metabolism
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Alteration of cellular redox state and antioxidant systems
The specific pathways affected would depend on the particular biological activity exhibited by the compound in different test systems.
Structure-Activity Relationships
The biological activity of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is influenced by its structural features:
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The position of attachment (meta) on the benzoic acid affects electron distribution and binding characteristics
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The methyl group at the 5-position of the imidazole contributes to lipophilicity and binding affinity
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The 2-oxo group creates a specific electronic environment and hydrogen bonding capability
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The carboxylic acid group influences solubility, bioavailability, and target interactions
These structure-activity relationships can provide insights for developing optimized derivatives with enhanced biological activities.
Research Applications
Pharmaceutical Development
3-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has potential applications in various areas of pharmaceutical research:
| Application Area | Potential Use | Research Stage |
|---|---|---|
| Antimicrobial Agents | Development of new antibiotics | Preliminary investigation |
| Anti-inflammatory Drugs | Novel therapeutics for inflammatory conditions | Conceptual stage |
| Anticancer Research | Potential anticancer drug scaffolds | Early research |
| Enzyme Inhibitors | Design of specific enzyme inhibitors | Theoretical application |
The compound's structural features make it a valuable candidate for studies aimed at developing new therapeutic agents.
Chemical Research Applications
Beyond pharmaceutical applications, the compound may serve as:
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A building block for the synthesis of more complex molecules
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A model compound for studying specific chemical reactions
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A precursor for developing chemical sensors or probes
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A component in material science applications
The presence of both the imidazole ring and the carboxylic acid group provides versatile chemical functionality for diverse research purposes.
Comparison with Similar Compounds
Positional Isomers
Comparing 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid with its positional isomers reveals important structural differences that could impact biological activity:
| Compound | Position of Attachment | Potential Impact on Properties |
|---|---|---|
| 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | Meta position | Balanced electronic distribution, intermediate steric effects |
| 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | Para position | More linear structure, potentially different crystal packing, altered receptor binding |
| 2-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | Ortho position | Potential for intramolecular interactions, increased steric hindrance |
These positional differences can significantly affect physicochemical properties and biological activities.
Related Imidazole Derivatives
Comparing with other structurally related compounds provides further insights:
These comparisons highlight how subtle structural modifications can significantly influence the compound's properties and biological activities.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications are based on the GHS (Globally Harmonized System) for chemical hazard communication .
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